

Surface Modification of Gold Nanoparticles with HO-PEG20-OH: Application Notes and Protocols

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Compound of Interest		
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This document provides detailed application notes and protocols for the surface modification of gold nanoparticles (AuNPs) with bis-hydroxyl-terminated polyethylene glycol with a degree of polymerization of 20 (**HO-PEG20-OH**). This modification enhances the biocompatibility and stability of AuNPs, making them suitable for a wide range of biomedical applications, including drug delivery, bioimaging, and diagnostics.

Introduction

Gold nanoparticles possess unique optical and electronic properties that make them attractive for various biomedical applications. However, bare AuNPs are prone to aggregation in physiological environments and can be rapidly cleared by the reticuloendothelial system (RES). Surface modification with polyethylene glycol (PEG), a process known as PEGylation, is a widely adopted strategy to overcome these limitations.[1][2] PEGylation creates a hydrophilic protective layer around the AuNPs, which sterically hinders protein adsorption and reduces non-specific interactions with cells, thereby prolonging their circulation time in the bloodstream. [3][4]

This protocol focuses on the use of **HO-PEG20-OH**, a bifunctional PEG derivative with hydroxyl groups at both termini. The hydroxyl groups can serve as attachment points for various targeting ligands, therapeutic agents, or imaging probes, enabling the development of multifunctional nanoparticle systems.



Quantitative Data Summary

The efficiency of PEGylation and the resulting properties of the modified AuNPs are influenced by factors such as the size of the AuNP core, the molecular weight of the PEG, and the grafting density. The following tables summarize key quantitative data from literature regarding the characterization of PEGylated AuNPs.

Table 1: Effect of PEG Molecular Weight on Grafting Density on 15 nm AuNPs

PEG Molecular Weight (g/mol)	Grafting Density (PEG chains/nm²)	Reference
2,100	3.93	[5]
5,100	1.57	[5]
10,800	0.80	[5]
21,100	0.45	[5]
51,400	0.31	[5]

Table 2: Characterization of Gold Nanoparticles Before and After PEGylation

| Parameter | Citrate-capped AuNPs | PEGylated AuNPs | Reference | | :--- | :--- | :--- | Core Diameter (TEM) | ~20 nm | ~20 nm |[6] | | Hydrodynamic Diameter (DLS) | ~25 nm | ~35-45 nm |[2][6] | | Zeta Potential | ~ -30 mV | ~ -5 to -15 mV |[2] | | Surface Plasmon Resonance (λ max) | ~520 nm | ~522-525 nm |[6] |

Experimental Protocols

This section provides detailed step-by-step protocols for the synthesis of citrate-stabilized AuNPs and their subsequent surface modification with **HO-PEG20-OH**.

Synthesis of Citrate-Stabilized Gold Nanoparticles (Turkevich Method)

This protocol describes the synthesis of ~20 nm AuNPs by the citrate reduction method.[7][8][9]



Materials:

- Tetrachloroauric(III) acid trihydrate (HAuCl₄·3H₂O)
- Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)
- Ultrapure water (18.2 MΩ·cm)
- All glassware must be thoroughly cleaned with aqua regia (3:1 HCl:HNO₃) and rinsed with ultrapure water.

Procedure:

- Prepare a 1 mM HAuCl₄ solution by dissolving the appropriate amount of HAuCl₄·3H₂O in ultrapure water.
- Prepare a 38.8 mM trisodium citrate solution by dissolving the appropriate amount of trisodium citrate dihydrate in ultrapure water.
- In a clean round-bottom flask equipped with a condenser, bring 100 mL of the 1 mM HAuCl₄ solution to a vigorous boil with constant stirring.
- To the boiling solution, rapidly inject 10 mL of the 38.8 mM trisodium citrate solution.
- The color of the solution will change from pale yellow to blue-gray and finally to a stable ruby red, indicating the formation of AuNPs.
- Continue boiling and stirring for an additional 15-20 minutes.
- Allow the solution to cool to room temperature.
- Store the citrate-stabilized AuNP solution at 4°C.

Surface Modification with HO-PEG20-OH

This protocol details the ligand exchange process to replace the citrate capping agent with **HO-PEG20-OH**. A thiol-terminated version of the PEG (HS-PEG20-OH) is often used to form a stable Au-S bond. If starting with **HO-PEG20-OH**, it first needs to be functionalized with a thiol



group. For the purpose of this protocol, we will assume the use of a commercially available or synthesized HS-PEG20-OH.

Materials:

- Citrate-stabilized AuNP solution (from section 3.1)
- HS-(CH₂CH₂O)₂₀-OH (Thiolated PEG diol)
- Ultrapure water
- Phosphate-buffered saline (PBS)

Procedure:

- To 10 mL of the citrate-stabilized AuNP solution, add HS-PEG20-OH to a final concentration of 10 μM. The optimal concentration may need to be determined empirically.
- Gently stir the solution at room temperature for 24 hours to allow for complete ligand exchange.
- To remove excess, unbound PEG, centrifuge the solution at a speed sufficient to pellet the AuNPs (e.g., 12,000 x g for 30 minutes). The exact parameters will depend on the nanoparticle size.
- Carefully remove the supernatant and resuspend the nanoparticle pellet in ultrapure water or PBS.
- Repeat the centrifugation and resuspension steps two more times to ensure complete removal of free PEG.
- After the final wash, resuspend the PEGylated AuNPs in the desired buffer for storage or further use.

Characterization of PEGylated Gold Nanoparticles

3.3.1. UV-Vis Spectroscopy



- Purpose: To confirm the formation and stability of AuNPs and to monitor changes in the surface plasmon resonance (SPR) peak after PEGylation.
- Procedure: Acquire the UV-Vis spectrum of the AuNP solution from 400 to 700 nm. A
 characteristic SPR peak for ~20 nm spherical AuNPs should be observed around 520 nm.[6]
 A slight red-shift of 2-5 nm after PEGylation indicates a change in the local refractive index at
 the nanoparticle surface, confirming the presence of the PEG layer.[6]

3.3.2. Dynamic Light Scattering (DLS)

- Purpose: To measure the hydrodynamic diameter and size distribution of the nanoparticles.
- Procedure: Disperse the AuNP solution in an appropriate solvent and measure the hydrodynamic diameter using a DLS instrument. An increase in the hydrodynamic diameter after PEGylation confirms the presence of the PEG coating.

3.3.3. Transmission Electron Microscopy (TEM)

- Purpose: To visualize the size, shape, and monodispersity of the AuNP core.
- Procedure: Deposit a drop of the AuNP solution onto a TEM grid and allow it to dry. Image the nanoparticles using a transmission electron microscope.

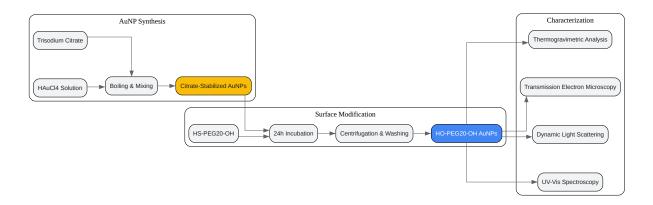
3.3.4. Thermogravimetric Analysis (TGA)

- Purpose: To quantify the amount of PEG grafted onto the AuNP surface.[10]
- Procedure: A dried sample of the PEGylated AuNPs is heated under an inert atmosphere, and the weight loss corresponding to the decomposition of the organic PEG layer is measured. This allows for the calculation of the grafting density.[5][10]

Visualizations Experimental Workflow

The following diagram illustrates the key steps in the synthesis and surface modification of gold nanoparticles with **HO-PEG20-OH**.





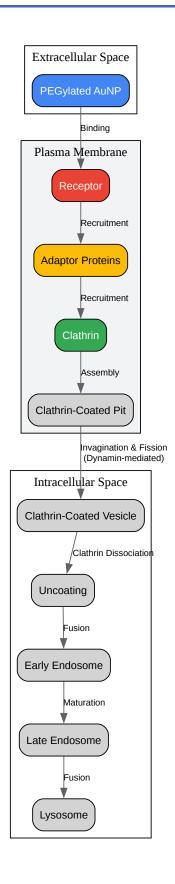
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Caption: Experimental workflow for the synthesis and surface modification of AuNPs.

Cellular Uptake of PEGylated Gold Nanoparticles

PEGylated gold nanoparticles are primarily internalized by cells through endocytosis. The specific pathway can vary depending on the cell type and the nanoparticle properties. The diagram below illustrates the general mechanism of clathrin-mediated endocytosis, a common pathway for nanoparticle uptake.[11][12]



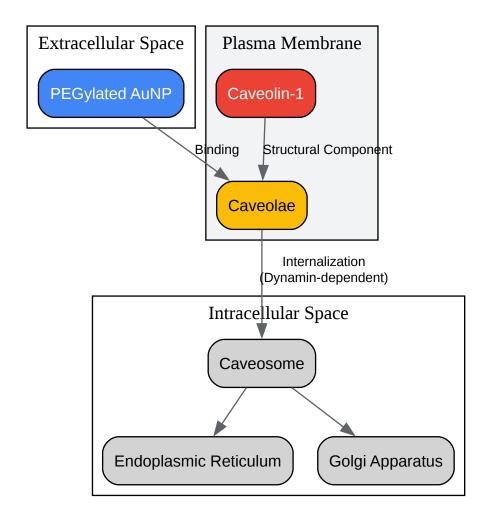


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Caption: Clathrin-mediated endocytosis of PEGylated AuNPs.



Another relevant pathway for the endocytosis of certain nanoparticles is caveolae-mediated endocytosis. This pathway involves flask-shaped invaginations of the plasma membrane called caveolae.[13][14]



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Caption: Caveolae-mediated endocytosis of PEGylated AuNPs.

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Methodological & Application





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